molecular formula C16H15N7O B11052654 4-amino-6-(diphenylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

4-amino-6-(diphenylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

Cat. No. B11052654
M. Wt: 321.34 g/mol
InChI Key: NDSSDORUFOKWIZ-UHFFFAOYSA-N
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Description

4-amino-6-(diphenylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is a complex organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(diphenylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of Amino and Hydroxy Groups: The amino and hydroxy groups can be introduced through nucleophilic substitution reactions. For example, the reaction of cyanuric chloride with diphenylamine and hydroxylamine can yield the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(diphenylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or hydroxylamine derivatives.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

4-amino-6-(diphenylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-(diphenylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide involves its interaction with molecular targets such as DNA and enzymes. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-6-(diphenylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with DNA and other biomolecules sets it apart from other triazine derivatives.

properties

Molecular Formula

C16H15N7O

Molecular Weight

321.34 g/mol

IUPAC Name

4-amino-N'-hydroxy-6-(N-phenylanilino)-1,3,5-triazine-2-carboximidamide

InChI

InChI=1S/C16H15N7O/c17-13(22-24)14-19-15(18)21-16(20-14)23(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,24H,(H2,17,22)(H2,18,19,20,21)

InChI Key

NDSSDORUFOKWIZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N)/C(=N\O)/N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N)C(=NO)N

Origin of Product

United States

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